molecular formula C18H15NOS2 B2864685 (E)-2-phenyl-3-(2-thienyl)-N-(2-thienylmethyl)-2-propenamide CAS No. 478078-64-7

(E)-2-phenyl-3-(2-thienyl)-N-(2-thienylmethyl)-2-propenamide

Cat. No.: B2864685
CAS No.: 478078-64-7
M. Wt: 325.44
InChI Key: HIQOCSAXJCWHMM-SFQUDFHCSA-N
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Description

This compound is an α,β-unsaturated propenamide featuring a phenyl group at the β-position, a 2-thienyl group at the α-position, and a 2-thienylmethyl substituent on the amide nitrogen. Its structure combines aromatic (phenyl) and heteroaromatic (thiophene) moieties, which influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

(E)-2-phenyl-3-thiophen-2-yl-N-(thiophen-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NOS2/c20-18(19-13-16-9-5-11-22-16)17(12-15-8-4-10-21-15)14-6-2-1-3-7-14/h1-12H,13H2,(H,19,20)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQOCSAXJCWHMM-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=CS2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\C2=CC=CS2)/C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Horner-Wadsworth-Emmons Reaction for Stereoselective Alkene Formation

The (E)-configuration of the propenamide backbone is critical for the compound’s structural integrity. The Horner-Wadsworth-Emmons (HWE) reaction, widely employed in α,β-unsaturated carbonyl syntheses, offers a robust pathway to achieve this geometry. As demonstrated in the synthesis of angiotensin II receptor antagonists, phosphonate esters react with aldehydes to form (E)-alkenes with high selectivity.

For the target compound, a suitable phosphonate derivative (e.g., diethyl (2-thienylcarbonylmethyl)phosphonate) could react with 2-phenylacetaldehyde under basic conditions (e.g., sodium hydride in tetrahydrofuran). The resulting α,β-unsaturated ketone intermediate would then undergo oxidation to the corresponding acid, a step analogous to the manganese dioxide-mediated oxidations described in imidazole-based syntheses. Subsequent amidation with 2-thienylmethylamine would yield the final product.

Key advantages of this method include excellent (E)-selectivity (>90%) and scalability. However, the synthesis of specialized phosphonates may require multi-step preparation, increasing overall complexity.

Amide Bond Formation via Carbodiimide-Mediated Coupling

Carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) paired with hydroxybenzotriazole (HOBt) are standard for amide bond formation. This approach is particularly effective for coupling sterically hindered amines and acids, as seen in the synthesis of structurally related propenamides.

Applying this method, (E)-2-phenyl-3-(2-thienyl)acrylic acid (prepared via HWE or Knoevenagel condensation) is activated with EDC/HOBt in dichloromethane or dimethylformamide. 2-Thienylmethylamine is then introduced, yielding the target amide after purification. Patent literature highlights similar protocols for imidazole-derived propenoic acids, achieving yields of 70–85% after recrystallization.

Challenges include potential racemization of the acrylic acid and the need for anhydrous conditions. Nonetheless, this method is industrially favored for its reliability and compatibility with diverse substrates.

Multi-Step Synthesis from Propenoic Acid Esters

Ethyl (E)-2-phenyl-3-(2-thienyl)propenoate serves as a key intermediate in this route. Its preparation via Claisen-Schmidt condensation—using 2-thiophenecarboxaldehyde and phenylacetic acid derivatives under acidic or basic conditions—is well-documented. Hydrolysis of the ester to the free acid (e.g., using NaOH in ethanol/water) precedes amidation.

A patent describing imidazolyl-alkenoic acids illustrates this approach: esters are saponified at room temperature, and the resulting acids are coupled with amines via carbodiimides. For the target compound, this method ensures high purity, as intermediates can be crystallized (e.g., from ethyl acetate/hexane).

Direct Condensation Using Activated Esters

Active esters such as N-hydroxysuccinimide (NHS) esters enable mild amidation conditions. (E)-2-Phenyl-3-(2-thienyl)acrylic acid is first converted to its NHS ester using dicyclohexylcarbodiimide (DCC). Reaction with 2-thienylmethylamine in tetrahydrofuran at 0–25°C affords the amide in high yield.

This method minimizes side reactions and is ideal for acid-sensitive substrates. However, NHS esters require strict moisture control, and the additional step of ester activation adds to the synthesis timeline.

Alternative Routes via Ketone Intermediates

Ketones such as 3-(2-thienyl)-1-phenylpropan-1-one offer an alternative starting point. Using a Wittig reaction with (2-thienylmethyl)triphenylphosphonium ylide, the ketone is converted to the (E)-alkene. Subsequent oxidation (e.g., with Jones reagent) yields the acid, which is amidated as described earlier.

While this route provides flexibility in intermediate functionalization, the Wittig reaction’s moderate (E/Z) selectivity and the toxicity of chromium-based oxidants are notable drawbacks.

Chemical Reactions Analysis

Types of Reactions

(E)-2-phenyl-3-(2-thienyl)-N-(2-thienylmethyl)-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, especially at the thienyl groups.

    Reduction: Reduction reactions can target the carbonyl group, converting the amide to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and thienyl rings, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(E)-2-phenyl-3-(2-thienyl)-N-(2-thienylmethyl)-2-propenamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-2-phenyl-3-(2-thienyl)-N-(2-thienylmethyl)-2-propenamide depends on its specific application. In biological systems, it may interact with proteins or nucleic acids, affecting their function. The aromatic rings and conjugated system allow for π-π interactions and hydrogen bonding, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs in Olfactory Receptor Antagonism

Compound : N-(2-Ethylphenyl)-3-(2-thienyl)-2-propenamide

  • Key Differences : The amide nitrogen is substituted with a 2-ethylphenyl group instead of 2-thienylmethyl.
  • Functional Impact : Modifying the nitrogen substituent alters steric bulk and lipophilicity. In olfactory receptor studies, such changes significantly affect antagonistic potency. For instance, bulkier groups like 2-thienylmethyl may enhance receptor binding compared to ethylphenyl .

Thiophene Acrylamide Derivatives

Compound: (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide (CAS: 36700-39-7)

  • Key Differences: The amide nitrogen is substituted with a 3-methylaminopropyl chain, introducing a basic amine group.

Halogen-Substituted Propenamides

Compound : (E)-3-(6-Bromo-1,3-benzodioxol-5-yl)-N-(2-thienylmethyl)-2-propenamide

  • Key Differences : The phenyl group is replaced with a brominated benzodioxole ring.

Cyano-Substituted Analogs

Compound: (2E)-2-Cyano-3-(3-phenoxyphenyl)prop-2-enamide (CAS: 109314-45-6)

  • Key Differences: A cyano group replaces the phenyl ring at the β-position.
  • Functional Impact: The cyano group’s strong electron-withdrawing nature polarizes the double bond, enhancing electrophilicity and altering binding kinetics in biological systems compared to the phenyl-substituted target compound .

Substituted Phenyl and Alkyl Chains

Compound : (2E)-N-(3-Chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide

  • Key Differences : Incorporates a chloro-fluorophenyl group and a lipophilic isobutylphenyl chain.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* (Predicted)
Target Compound C₁₉H₁₆N₂OS₂ ~360.47 Phenyl, 2-thienyl, 2-thienylmethyl ~4.2
N-(2-Ethylphenyl)-3-(2-thienyl)-2-propenamide C₁₇H₁₅NOS ~297.37 2-Ethylphenyl ~3.8
(E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide C₁₁H₁₄N₂OS ~222.30 3-Methylaminopropyl ~1.5
(E)-3-(6-Bromo-1,3-benzodioxol-5-yl)-N-(2-thienylmethyl)-2-propenamide C₁₇H₁₂BrNO₃S₂ ~430.32 Bromobenzodioxole ~4.5

*LogP values estimated using fragment-based methods.

Key Research Findings

  • Substituent Effects : The 2-thienylmethyl group in the target compound provides a balance between lipophilicity (LogP ~4.2) and steric bulk, optimizing receptor interactions in studies of olfactory antagonists .
  • Synthetic Accessibility : Similar propenamides are synthesized via condensation reactions between thiophene-based amines and acyl chlorides, as seen in acetamide derivatives ().
  • Biological Relevance : Thiophene rings contribute to antimicrobial and receptor-modulating activities, though the target compound’s specific applications require further study .

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